Synthetic Intermediate Yield and Purity: TBA Salt vs. Prior-Art Hydrogenation Routes
The improved triethylsilane-mediated debenzylation route to the TBA salt intermediate (Compound III) achieves yields of 87.5–89.2% and HPLC purity of 99.2–99.9% across five exemplified batches at 230 g scale [1]. Prior-art hydrogenation-based routes (CN103649051A) suffered from higher safety risk due to hydrogen gas, palladium catalyst poisoning from the N-hydroxy intermediate, and required 10% w/w Pd/C catalyst loading, which adversely impacted both yield and purity [2]. The patent explicitly states that the product yield and purity are 'greatly improved' relative to the prior art, enabling large-scale industrial production [1].
| Evidence Dimension | Isolated yield of penultimate avibactam intermediate |
|---|---|
| Target Compound Data | Yield: 87.5–89.2%; Purity: 99.2–99.9% (HPLC) at 230 g batch scale (CN105753867A, Embodiments 1–5) |
| Comparator Or Baseline | Prior art hydrogenation route (CN103649051A): yield and purity not numerically specified but described as lower; Pd/C catalyst poisoning and N-hydroxy intermediate instability cited as limitations |
| Quantified Difference | Purity ≥ 99.2% achieved consistently; prior art purity acknowledged as inferior but not directly quantified in the same study |
| Conditions | Debenzylation via triethylsilane (1.0 eq) with Pd/C (10% w/w) in isopropanol/water at 5–15 °C; sulfation with Me3N·SO3 complex; salt formation with 45% aq. tetrabutylammonium hydroxide or acetate; isolation via DCM extraction and MTBE crystallization |
Why This Matters
The TBA salt intermediate enables a safer, higher-yielding, and higher-purity industrial route to avibactam sodium compared to hydrogenation-dependent alternatives, directly impacting API cost-of-goods and regulatory compliance.
- [1] CN105753867A, Qilu Pharma Hainan, 'Preparation method of improved avibactam sodium intermediate compound', Embodiments 1–5: yield 87.5–89.2%, purity 99.2–99.9%. View Source
- [2] CN103649051A (cited within CN105753867A as prior art with hydrogenation limitations including catalyst poisoning and safety risks). View Source
